Cas no 1805904-11-3 (2-(3-Chloropropanoyl)-3-methylbenzyl alcohol)

2-(3-Chloropropanoyl)-3-methylbenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Chloropropanoyl)-3-methylbenzyl alcohol
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- Inchi: 1S/C11H13ClO2/c1-8-3-2-4-9(7-13)11(8)10(14)5-6-12/h2-4,13H,5-7H2,1H3
- InChI Key: FYADOZKLFUQVOQ-UHFFFAOYSA-N
- SMILES: ClCCC(C1C(C)=CC=CC=1CO)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 194
- XLogP3: 1.6
- Topological Polar Surface Area: 37.3
2-(3-Chloropropanoyl)-3-methylbenzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010006390-1g |
2-(3-Chloropropanoyl)-3-methylbenzyl alcohol |
1805904-11-3 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
Alichem | A010006390-250mg |
2-(3-Chloropropanoyl)-3-methylbenzyl alcohol |
1805904-11-3 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
Alichem | A010006390-500mg |
2-(3-Chloropropanoyl)-3-methylbenzyl alcohol |
1805904-11-3 | 97% | 500mg |
806.85 USD | 2021-07-06 |
2-(3-Chloropropanoyl)-3-methylbenzyl alcohol Related Literature
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
Additional information on 2-(3-Chloropropanoyl)-3-methylbenzyl alcohol
Comprehensive Analysis of 2-(3-Chloropropanoyl)-3-methylbenzyl alcohol (CAS No. 1805904-11-3): Properties, Applications, and Industry Insights
In the realm of fine chemicals and pharmaceutical intermediates, 2-(3-Chloropropanoyl)-3-methylbenzyl alcohol (CAS 1805904-11-3) has garnered significant attention due to its versatile molecular structure and potential applications. This compound, characterized by its chloropropanoyl and methylbenzyl alcohol functional groups, serves as a critical building block in synthetic organic chemistry. Researchers and manufacturers alike are exploring its utility in drug discovery, agrochemical formulations, and specialty materials, aligning with the growing demand for high-purity intermediates and custom synthesis solutions.
The CAS 1805904-11-3 compound exemplifies the intersection of innovation and functionality. Its 3-methylbenzyl alcohol moiety contributes to enhanced solubility in organic solvents, while the 3-chloropropanoyl group offers reactivity for further derivatization. Such properties make it a candidate for targeted molecular design, particularly in the development of bioactive molecules. Industry trends highlight a surge in searches for "chiral intermediates" and "green synthesis methods," reflecting the compound’s relevance in sustainable chemistry practices.
From a technical perspective, 2-(3-Chloropropanoyl)-3-methylbenzyl alcohol exhibits stability under controlled conditions, making it suitable for multi-step synthetic routes. Analytical techniques like HPLC and NMR spectroscopy confirm its structural integrity, addressing quality concerns raised in forums discussing "impurity profiling" and "batch-to-batch consistency." These discussions underscore the importance of rigorous characterization in ensuring reproducibility—a key factor for compliance with Good Manufacturing Practices (GMP).
The compound’s potential extends to peptide coupling and catalysis research, where its bifunctional nature enables diverse transformations. Recent patent filings related to "heterocyclic compound synthesis" and "pharmacophore optimization" frequently cite derivatives of CAS 1805904-11-3, reinforcing its role in intellectual property landscapes. Furthermore, its compatibility with flow chemistry systems aligns with the shift toward continuous manufacturing—a topic dominating process chemistry debates.
Market analyses reveal increasing inquiries about "scalable synthetic routes" for 3-methylbenzyl alcohol derivatives, driven by cost-efficiency demands. Environmental considerations also propel interest in solvent-free reactions and atom-economical protocols involving this intermediate. As regulatory frameworks evolve, stakeholders prioritize REACH-compliant intermediates, positioning 1805904-11-3 as a viable option due to its well-documented safety profile.
In conclusion, 2-(3-Chloropropanoyl)-3-methylbenzyl alcohol (CAS 1805904-11-3) embodies the convergence of synthetic utility and industrial applicability. Its adaptability to high-throughput screening and structure-activity relationship (SAR) studies ensures enduring relevance. For laboratories and enterprises navigating the complexities of custom chemical synthesis, this compound offers a strategic advantage in achieving molecular precision and process sustainability.
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